3-(2-ethoxybenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its biological activity, and is further modified with ethoxybenzamido and fluorophenyl groups, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzofuran core, followed by the introduction of the ethoxybenzamido and fluorophenyl groups through amide bond formation and aromatic substitution reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) and sulfuric acid (H₂SO₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for investigating biological pathways and interactions with biomolecules.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.
Industry: It can be used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. Pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Methoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide
- 3-(2-Ethoxybenzamido)-N-(4-chlorophenyl)-1-benzofuran-2-carboxamide
- 3-(2-Ethoxybenzamido)-N-(4-fluorophenyl)-1-benzothiophene-2-carboxamide
Uniqueness
Compared to similar compounds, 3-(2-ethoxybenzamido)-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the ethoxybenzamido and fluorophenyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H19FN2O4 |
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Molecular Weight |
418.4 g/mol |
IUPAC Name |
3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C24H19FN2O4/c1-2-30-19-9-5-4-8-18(19)23(28)27-21-17-7-3-6-10-20(17)31-22(21)24(29)26-16-13-11-15(25)12-14-16/h3-14H,2H2,1H3,(H,26,29)(H,27,28) |
InChI Key |
BGMUUCMKAOHCFU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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